molecular formula C10H13ClO2 B1287631 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene CAS No. 521061-61-0

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene

Cat. No.: B1287631
CAS No.: 521061-61-0
M. Wt: 200.66 g/mol
InChI Key: XXQYXKQZJWOWCJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO2. This compound is characterized by the presence of a chloroethoxy group, a methoxy group, and a methyl group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene typically involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-methoxy-4-methylphenol+2-chloroethanolK2CO3,refluxThis compound\text{2-methoxy-4-methylphenol} + \text{2-chloroethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 2-methoxy-4-methylphenol+2-chloroethanolK2​CO3​,reflux​this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of aminoalkoxy derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chloroethoxy group, yielding simpler derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Aminoalkoxy Derivatives: Formed from nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

    Simpler Derivatives: Formed from reduction reactions.

Scientific Research Applications

1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of biologically active compounds, such as potential anti-cancer agents.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chloroethoxy group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in the synthesis of pharmaceutical compounds.

    1-(2-Chloroethoxy)-2-ethoxyethane: Another chloroethoxy derivative with different applications.

    2-Ethoxyethanol: A solvent with similar structural features but different functional groups.

Uniqueness: 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene is unique due to the combination of its functional groups, which confer specific reactivity and applications. The presence of both chloroethoxy and methoxy groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQYXKQZJWOWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616100
Record name 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521061-61-0
Record name 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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